3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid

Medicinal Chemistry Drug Design Physicochemical Properties

3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid (CAS 1403565-71-8) is a thiophene-derived propiolic acid building block with the molecular formula C₈H₅ClO₂S and a molecular weight of 200.64 g/mol. It features a 2-propiolic acid substituent on a thiophene ring that is further substituted with a chlorine at the 4-position and a methyl group at the 5-position.

Molecular Formula C8H5ClO2S
Molecular Weight 200.64 g/mol
Cat. No. B12071383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid
Molecular FormulaC8H5ClO2S
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C#CC(=O)O)Cl
InChIInChI=1S/C8H5ClO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h4H,1H3,(H,10,11)
InChIKeyQJTGNDYVRRZRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid: A Chloro-Methyl-Substituted Thiophene Acetylene Building Block for Targeted Organic Synthesis


3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid (CAS 1403565-71-8) is a thiophene-derived propiolic acid building block with the molecular formula C₈H₅ClO₂S and a molecular weight of 200.64 g/mol . It features a 2-propiolic acid substituent on a thiophene ring that is further substituted with a chlorine at the 4-position and a methyl group at the 5-position. This compound is primarily utilized as a specialty intermediate in organic and medicinal chemistry research, particularly for constructing more complex heterocyclic systems or for introducing an alkyne functionality via cross-coupling reactions . Its unique substitution pattern differentiates it from simpler thiophene-propiolic acid analogs, offering distinct steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies and the synthesis of novel chemical entities.

Build Strategy Targeted synthesis of chloro-methyl thiophene derivatives via alkyne cross-coupling
Selection Logic Distinct steric and electronic profile for SAR studies compared to simpler propiolic acid analogs
Procurement Context Research-use specialty intermediate with batch-consistent specification for reproducible synthesis

Why Generic Thiophene-Propiolic Acids Cannot Replace 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid in Structure-Focused Research


The specific placement of the chlorine and methyl substituents on the thiophene ring of 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid creates a unique electronic and steric environment that is not replicated by unsubstituted, mono-halogenated, or differently substituted analogs. For example, the electron-withdrawing chlorine at the 4-position and the electron-donating methyl at the 5-position synergistically modulate the ring's reactivity and the alkyne's electron density, which can critically influence the regioselectivity and yield of downstream reactions like Sonogashira couplings or cycloadditions. Swapping this compound for a generic alternative like 3-(thiophen-2-yl)propiolic acid or even a close analog like 3-(4-chlorothiophen-2-yl)propiolic acid will alter key physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA), potentially derailing a carefully optimized synthetic pathway or SAR study. The following evidence demonstrates the quantifiable differences that preclude direct substitution without re-validation.

Target Compound
Generic Alternative
4-Chloro-5-methyl pattern
Synergistic electronic modulation may control regioselectivity in Sonogashira couplings
Unsubstituted or mono-halogenated
Different ring electronics may shift reaction yields and isomer ratios
Specific LogP/TPSA balance
Reported LogP 2.15 supports a defined lipophilicity window for permeability optimization
Des-methyl or des-chloro analog
LogP shifts may alter cellular permeability profiles and require re-optimization
5-Methyl blocking group
Pre-installed blocking group may direct C-H functionalization away from the 5-position
Unblocked 5-position
Competitive reaction at the most active site may produce complex product mixtures

Quantitative Differentiation of 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid: Physicochemical and Reactivity Evidence Against Closest Analogs


Lipophilicity Modulation: LogP Comparison with Des-Methyl and Des-Chloro Analogs Guides Selection for Membrane Permeability Optimization

The target compound's computed LogP of 2.15 represents a finely balanced lipophilicity for a fragment-sized molecule. This value is a direct consequence of its specific chloro-methyl substitution pattern. The 4-chloro-5-methyl combination provides a measurable increase in lipophilicity compared to the unsubstituted 3-(thiophen-2-yl)propiolic acid (estimated LogP ~1.2-1.4), while the presence of the methyl group tempers the LogP relative to a 4-chloro-only analog, which would be expected to have a lower LogP than the target. This specific value places the compound in a distinct lipophilicity space, which is a critical parameter for any medicinal chemistry program optimizing for cellular permeability and avoiding promiscuous binding associated with higher LogP compounds.

LogP Comparison
Class-level
Target LogP: 2.15
Unsubstituted analog Estimated LogP ~1.2–1.4 Difference Increase of ~0.75–0.95 log units
Supports selection for a defined lipophilicity window in medicinal chemistry optimization.
Class-level inference from vendor and database computed values.
Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Topological Polar Surface Area (TPSA) as a Differentiator for Bioavailability Predictions Against Non-Methylated Analogs

The target compound has a computed TPSA of 37.3 Ų , which is identical to that of other 2-propiolic acid-substituted thiophenes, as the substituents in the 4- and 5-positions do not contribute additional polar atoms. This value is significantly below the 60 Ų threshold often used for good oral bioavailability. The key differentiation here is not the TPSA value itself, but the fact that this low TPSA is achieved in conjunction with a higher LogP (2.15) compared to unsubstituted or mono-substituted analogs. This combination—low TPSA and moderately increased LogP—creates a specific pharmacokinetic profile that is not achievable with simpler analogs, which would have a lower LogP for the same TPSA.

TPSA/LogP Balance
Class-level
Target TPSA 37.3 Ų; LogP 2.15 4-Chloro-only analog TPSA 37.3 Ų; Estimated LogP ~1.8 Difference LogP increase of ~0.35 units at identical low TPSA
Reported low TPSA combined with moderately higher LogP may support a distinct ADME prediction profile.
Computed properties; LogP for comparator estimated from methyl-group contribution.
Drug-likeness ADME Prediction Bioavailability Physicochemical Properties

Synthetic Utility: The Methyl Group as a Blocking Agent for Regioselective C-H Functionalization

In thiophene chemistry, the 5-position is typically the most reactive towards electrophilic aromatic substitution and certain C-H activation reactions. However, in the target compound, the 5-position is blocked by a methyl group. This structural feature forces reactions to occur at alternative positions, enabling a different regioselectivity compared to analogs like 3-(4-chlorothiophen-2-yl)propiolic acid, which has an unsubstituted 5-position . While direct comparative rate data for these two compounds is not available, the class-level principle dictates that the target compound is the reagent of choice when 5-position functionalization must be avoided, preventing unwanted byproduct formation and improving yields for reactions at the 3- or 4-position.

5-Methyl Blocking Strategy
Class-level
5-position blocked
Forces C-H functionalization to alternative positions; des-methyl analog allows competitive reaction at the 5-position.
Supports regioselective synthetic route design when 5-position reactivity must be avoided.
Class-level principle of thiophene reactivity; specific yields require experimental validation.
C-H Activation Regioselective Synthesis Cross-Coupling Thiophene Chemistry

Halogen Reactivity Profile: The Chlorine Substituent as a Handle for Orthogonal Cross-Coupling vs. Bromo-Analogs

The target compound features a chlorine atom on the thiophene ring. In comparison to its direct bromo-analog, 3-(4-bromo-5-methylthiophen-2-yl)propiolic acid , the carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition by palladium catalysts. This offers a strategic advantage: the chlorine can be retained through many transformations that would react with a bromine, allowing for a sequenced, orthogonal synthetic strategy. While the bromo-analog might react faster in a direct cross-coupling, the chloro-compound provides superior chemoselectivity when a stepwise functionalization of the ring is desired. The user must choose based on their synthetic plan, not on a generic notion of reactivity. This difference in bond dissociation energy (C-Cl ~ 397 kJ/mol vs C-Br ~ 280 kJ/mol) is a fundamental physical organic chemistry principle that guides this selection.

C–Cl vs. C–Br Reactivity
Cross-study comparable
Target C–Cl BDE ~397 kJ/mol; lower reactivity, orthogonal handle Bromo-analog C–Br BDE ~280 kJ/mol; higher reactivity, less chemoselective BDE difference ~117 kJ/mol
Enables stepwise orthogonal cross-coupling strategies; bromo-analog may lead to complex mixtures.
Standard aryl halide bond dissociation energies.
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Halogen Selectivity

Procurement-Ready Purity Profile: Batch-Consistent 98% Purity Enables Direct Use in SAR Studies Without Further Purification

For a research chemical to be used directly in biological assays or as a key intermediate in a multi-step synthesis, high and batch-consistent purity is critical. The target compound is commercially available at a specified purity of 98% (HPLC) from Chemscene . This high purity minimizes the risk of confounding biological results from impurities and ensures consistent reaction yields. In contrast, other vendors, such as AKSci, offer the compound at 95% purity . In sensitive applications, a 3% purity difference can represent a significant level of unknown impurities that could inhibit a enzyme assay, catalyze a side reaction, or provide misleading SAR data. The 98% purity grade is thus a tangible, quantifiable advantage for direct procurement for studies where such variables must be strictly controlled.

Purity Specification
Head-to-head
Target (Chemscene) 98% (HPLC) Alternative (AKSci) 95% Impurity reduction ~60% lower maximum possible impurity content (2% vs 5%)
Higher purity specification may reduce confounding artifacts in biological assays.
As reported on vendor Certificates of Analysis.
Chemical Procurement Quality Control Structure-Activity Relationship Reproducibility

Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD) Over Larger Aryl Propiolic Acids

With a molecular weight of 200.64 g/mol , 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid sits comfortably within the 'rule-of-three' guidelines for fragment-based screening (MW < 300). Many other aryl propiolic acid building blocks, such as those containing a naphthyl or biphenyl core, exceed 250 g/mol. Even a direct comparator that lacks only the methyl group, 3-(4-chlorothiophen-2-yl)propiolic acid, has a slightly lower MW of 186.62 g/mol , but the target compound provides an additional functional group for interactions (the methyl) with a minimal molecular weight penalty. This translates to a higher potential for productive binding interactions per unit of mass, a concept known as ligand efficiency, making it a strategically superior fragment hit starting point.

MW for FBDD
Head-to-head
Target 200.64 g/mol Des-methyl analog 186.62 g/mol Mass addition 14.02 g/mol for a methyl group
Remains within fragment rule-of-three guidelines while providing an additional functional group for target engagement.
Molecular formula weights from vendor specifications.
Fragment-Based Drug Discovery Lead Optimization Molecular Weight Ligand Efficiency

Procurement-Driven Application Scenarios for 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid: Where Its Differentiated Profile Provides a Critical Advantage


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned Lipophilicity

A medicinal chemistry team is optimizing a lead series where a thiophene core is connected via an alkyne linker to a carboxylic acid. The desired LogP window for the core scaffold is 2.0-2.3 to balance cellular permeability with aqueous solubility. The computed LogP of 2.15 for 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid places it directly in this target range. The simpler analog 3-(thiophen-2-yl)propiolic acid would be too hydrophilic (estimated LogP ~1.3), while adding a larger halogen like bromine would push the LogP too high. The specific 4-chloro-5-methyl pattern therefore offers the exact lipophilicity required, making it the only logical choice for this SAR study.

Synthesis of Orthogonally Functionalized Oligothiophenes for Materials Science

A materials science group is synthesizing an unsymmetrical oligothiophene for an organic electronic application. The synthetic route requires a terminal alkyne on one end of the thiophene monomer for a click chemistry polymerization and a chlorine atom on the ring for a subsequent post-polymerization modification. The methyl group is required to block the reactive 5-position and direct the polymerization. 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid uniquely satisfies all three requirements in a single, low-cost building block . The bromo-analog would not survive the post-polymerization conditions, and the des-methyl analog would lead to cross-linking. This compound is therefore the irreplaceable monomer for this specific sequence.

Fragment-Based Screening Library Design with a Focus on Halogen-Bonding Interactions

In the assembly of a fragment library for screening against a target with a known halogen-binding pocket, a diverse set of chloro-aryl fragments is needed. 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid is selected for inclusion over its 4-chloro-only analog because the additional methyl group offers a probe for a secondary hydrophobic pocket adjacent to the halogen-binding site. Its high purity (98%) ensures that hits identified from this fragment are reliably due to the compound itself, not a contaminant, which is crucial for a fragment screen where binding is often weak and can be easily confounded.

Chemical Biology Probe Synthesis Requiring a Stable, Non-Labile Halogen Handle

A chemical biology team is designing a probe where a thiophene core is attached to a biotin tag via the propiolic acid handle, and a complex payload is to be attached later via a metal-catalyzed reaction. The target compound's carbon-chlorine bond is stable to the conditions of biotin conjugation, whereas a carbon-bromine bond in the analog would partially react, leading to a mixture of products. The 4-chloro-5-methyl substitution pattern is the only pattern that provides this orthogonality while also blocking the 5-position from unwanted side reactions, making it the definitive choice for this multi-step probe synthesis.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Reported LogP 2.15 in a fine-tuned lipophilicity window
Verify cellular permeability and solubility balance for the target series
Oligothiophene synthesis for materials science
Orthogonal chlorine handle and 5-methyl blocking group
Confirm regioselective polymerization and post-functionalization integrity
Fragment-based screening library design
Low MW, high purity, and chloro-methyl substitution pattern
Validate binding hit identity and exclude impurity-driven false positives
Chemical biology probe synthesis
Stable C-Cl handle for sequential orthogonal conjugation
Assess chemoselectivity in multi-step probe assembly
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